molecular formula C12H10O6 B11866774 Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate

Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11866774
M. Wt: 250.20 g/mol
InChI Key: KPAFYDHPFBSMCF-UHFFFAOYSA-N
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Description

Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a chromene (benzopyran) backbone substituted with hydroxyl groups at positions 5 and 7, a ketone at position 2, and an ethyl ester at position 2. Coumarins are widely studied for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . The hydroxyl groups at positions 5 and 7 enhance hydrogen-bonding capacity, influencing both physicochemical properties (e.g., solubility, crystallinity) and biological interactions . This compound’s structural features make it a candidate for drug discovery, particularly in targeting oxidative stress-related pathologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

IUPAC Name

ethyl 5,7-dihydroxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O6/c1-2-17-11(15)8-5-7-9(14)3-6(13)4-10(7)18-12(8)16/h3-5,13-14H,2H2,1H3

InChI Key

KPAFYDHPFBSMCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)O

Origin of Product

United States

Preparation Methods

Conventional Catalytic Systems

Piperidine and acetic acid are historically preferred catalysts for this reaction. For example, Ghanei-Nasab et al. demonstrated that refluxing 5,7-dihydroxysalicylaldehyde with diethyl malonate in ethanol using piperidine yields this compound in 67–83% efficiency. The mechanism proceeds via enolate formation at the β-keto ester, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent cyclization (Figure 1).

Solvent and Temperature Optimization

Reaction solvents critically influence yield and purity. Sairam et al. compared toluene, ethanol, and dimethylformamide (DMF), finding that toluene with piperidine at reflux (110°C) provided superior regioselectivity for the target compound (82% yield). In contrast, polar aprotic solvents like DMF led to side reactions due to excessive stabilization of intermediates.

Pechmann Condensation: Phenolic Substrate Utilization

The Pechmann condensation offers an alternative route using phenolic substrates and β-keto esters under acidic conditions. This method is particularly advantageous for introducing hydroxyl groups at specific positions.

Acid Catalysts and Reaction Kinetics

FeCl3·6H2O catalyzes the condensation of resorcinol (5,7-dihydroxybenzene) with ethyl acetoacetate, forming the coumarin backbone. Matos et al. reported that 10 mol% FeCl3·6H2O in toluene under reflux for 16 hours achieves 92% yield. The Lewis acid facilitates both carbonyl activation and dehydration steps, minimizing byproduct formation.

Microwave-Assisted Enhancements

Microwave irradiation significantly accelerates reaction rates. A solvent-free protocol using Yb(OTf)3 as a catalyst under microwave conditions (300 W, 120°C) reduces the synthesis time to 10 minutes while maintaining 93–98% yield. This method eliminates solvent waste and enhances energy efficiency, aligning with green chemistry principles.

Green Synthesis Approaches

Recent advances prioritize eco-friendly catalysts and solvents to reduce the environmental footprint of coumarin synthesis.

Biodegradable Catalysts

Choline chloride, a non-toxic quaternary ammonium salt, catalyzes Knoevenagel condensations in water with 91–92% efficiency. The reaction proceeds at room temperature, avoiding energy-intensive heating. This approach is ideal for scale-up due to its simplicity and low cost.

Solvent-Free and Ultrasound-Mediated Methods

Ultrasound irradiation (40 kHz, 45°C) in solvent-free systems with MgFe2O4 nanoparticles achieves 88–93% yield within 30 minutes. The nanoparticles act as both catalysts and microwave absorbers, enabling rapid heat transfer and uniform reaction progression.

Comparative Analysis of Synthetic Methods

The table below summarizes key preparation methods, highlighting yields, catalysts, and environmental impact:

MethodCatalystSolventTemperature (°C)Yield (%)Environmental Score*
Knoevenagel (Piperidine)Piperidine/AcOHEthanol78 (Reflux)67–83Moderate
Pechmann (FeCl3)FeCl3·6H2OToluene110 (Reflux)92Low
Microwave-AssistedYb(OTf)3Solvent-Free12093–98High
Ultrasound-MediatedMgFe2O4 NanoparticlesSolvent-Free4588–93High
Choline ChlorideCholine ChlorideWater2591–92High

*Environmental Score: High = Low toxicity, biodegradable; Moderate = Moderate toxicity; Low = High toxicity, non-recyclable.

Functionalization and Protecting Group Strategies

Introducing hydroxyl groups at the 5 and 7 positions requires precise protecting group strategies to prevent undesired side reactions.

Acetyl Protection

Temporary acetylation of phenolic -OH groups using acetic anhydride in pyridine ensures regioselectivity during condensation. Subsequent deprotection with aqueous NaOH restores the hydroxyl functionalities without degrading the coumarin core.

Benzyl Ether Protection

Benzyl bromide in DMF with K2CO3 selectively protects hydroxyl groups, enabling reactions in acidic conditions. Hydrogenolysis over Pd/C removes benzyl groups post-synthesis, yielding the final product in >85% purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes .

Scientific Research Applications

Antioxidant Properties

Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate has demonstrated remarkable antioxidant capabilities. The presence of hydroxyl groups enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies indicate that this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory and Antimicrobial Activities

Research has shown that this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Additionally, it has been evaluated for its antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Potential Therapeutic Uses

  • Cancer Treatment : Preliminary studies indicate that derivatives of this compound may possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines .
  • Skin Care Applications : The compound has potential applications in dermatology for soothing sensitive and irritated skin, as well as for treating conditions like acne due to its anti-inflammatory effects .

Study on Antioxidant Activity

A study conducted on the antioxidant capacity of this compound demonstrated that it effectively reduced oxidative stress markers in vitro. The findings highlighted its potential as a natural antioxidant agent suitable for food preservation and cosmetic formulations.

Evaluation of Antimicrobial Properties

In a controlled laboratory setting, this compound was tested against common bacterial strains. Results showed significant inhibition of bacterial growth, supporting its use as an antimicrobial agent in pharmaceutical applications .

Comparative Analysis with Related Compounds

Compound NameChemical FormulaKey Features
Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylateC12_{12}H10_{10}O7_7Contains an additional hydroxyl group
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylateC12_{12}H10_{10}O6_6Lacks one hydroxyl group compared to target
Ethyl 6-hydroxycoumarinC10_{10}H10_{10}O4_4A simpler structure with only one hydroxyl group

This table illustrates the structural diversity among related compounds and highlights the unique properties of this compound that contribute to its specific biological activities.

Mechanism of Action

The mechanism of action of Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like monoamine oxidase, which plays a role in neurotransmitter regulation. The compound’s antioxidant properties also contribute to its biological effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include derivatives with variations in hydroxylation patterns, halogenation, or ester groups. Below is a comparative analysis of three compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties
Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate Not provided C₁₂H₁₀O₆ ~250.20* 5-OH, 7-OH, 2-O, 3-COOEt High polarity due to hydroxyls; potential antioxidant activity
Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate 100037-66-9 C₁₂H₁₀O₆ 250.2042 4-OH, 7-OH, 2-O, 3-COOEt Altered hydrogen-bonding network; possible differences in bioavailability
Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate 70384-80-4 C₁₂H₉ClO₄ 252.6500 5-Cl, 2-O, 3-COOEt Increased lipophilicity; potential antimicrobial activity

*Estimated based on molecular formula.

Key Observations:
  • Substituent Position : The hydroxyl group positions (5,7 vs. 4,7) significantly alter hydrogen-bonding patterns. For example, the 5,7-dihydroxy isomer may form intramolecular hydrogen bonds, stabilizing the molecule in solution, whereas the 4,7-isomer could favor intermolecular bonds, affecting crystallization .
  • Halogenation : Replacing the 5-OH group with chlorine (as in the 5-chloro derivative) increases lipophilicity (LogP = 2.62 vs. ~1.5 for hydroxylated coumarins), enhancing membrane permeability but reducing water solubility .
  • Biological Implications : Hydroxylated derivatives are associated with antioxidant activity due to radical scavenging, while chlorinated analogues may exhibit stronger antimicrobial effects .

Pharmacological and Physicochemical Comparisons

Antioxidant Activity:
Solubility and Bioavailability:
  • The 5,7-dihydroxy compound’s polarity may limit its oral bioavailability due to poor absorption across lipid membranes.
  • The 5-chloro derivative’s higher LogP (2.62) suggests better absorption but may require formulation adjustments to mitigate solubility challenges .

Crystallographic and Hydrogen-Bonding Analysis

Hydrogen-bonding patterns, critical for crystal packing and stability, differ among analogues:

  • 5,7-Dihydroxy derivative : Likely forms a network of O–H···O bonds involving the 5-OH, 7-OH, and ketone groups, creating a dense crystalline lattice .
  • 4,7-Dihydroxy derivative : The 4-OH group may participate in weaker C–H···O interactions, leading to less stable crystals .
  • 5-Chloro derivative : Lacks hydroxyl groups, relying on weaker van der Waals forces and Cl···O interactions, resulting in lower melting points .

Biological Activity

Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the class of chromene derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Chromene Derivatives

Chromene derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The specific structure of this compound contributes to its unique biological profile.

Biological Activities

1. Antioxidant Activity
this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

2. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, demonstrating notable inhibitory effects.

3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses.

4. Anticancer Activity
Recent studies suggest that this compound may have anticancer properties. It has shown efficacy in inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Free Radical Scavenging : Its phenolic structure allows it to donate electrons to free radicals, neutralizing them effectively.
  • Modulation of Signaling Pathways : It influences various signaling pathways associated with cell survival and apoptosis.

Case Study 1: Antimicrobial Activity

A study conducted by evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Effects

In a study published in Frontiers in Pharmacology , this compound was tested on MDA-MB-231 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Value
This compoundStructureAntioxidant, Antimicrobial15 µM (anticancer)
CoumarinStructureAnticoagulantN/A
EsculetinStructureAnti-inflammatoryN/A

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving hydroxylated precursors and diethyl malonate. For example, analogous coumarin derivatives are prepared by refluxing 4-hydroxynaphthalene-1,3-dicarbaldehyde with diethyl malonate in ethanol/piperidine, followed by recrystallization . Reaction optimization includes adjusting molar ratios (e.g., 1:1.6 for aldehyde:malonate), solvent polarity (ethanol for solubility), and catalyst selection (piperidine for base-mediated cyclization). Purity is confirmed via TLC and recrystallization in ethanol or dichloromethane .

Q. Which spectroscopic and analytical techniques are critical for characterizing this coumarin derivative?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., ester carbonyl at ~164 ppm, aromatic protons at 6–8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+^+] at m/z 328.1420 vs. theoretical 328.1423) .
  • Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N ratios .

Advanced Research Questions

Q. How do hydrogen-bonding networks and crystal packing influence the solid-state properties of this compound?

Methodological Answer: X-ray crystallography reveals planar chromene cores with intermolecular hydrogen bonds (e.g., O–H···O between hydroxyl and carbonyl groups) and π-π stacking. For example, in related coumarins, graph-set analysis identifies motifs like R22(8)R_2^2(8) and R44(20)R_4^4(20), stabilizing layered structures. Solvent molecules (e.g., water) act as hydrogen-bond donors/acceptors, affecting crystallinity . Refinement software (e.g., SHELXL) is used to model these interactions .

Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity, such as anti-inflammatory effects?

Methodological Answer: SAR studies involve synthesizing analogs with modified substituents (e.g., halogenation, methoxy groups) and testing in vitro. For example:

  • Enzyme Inhibition Assays : COX-2/LOX inhibition is measured via UV-Vis spectroscopy using TMPD or ferric thiocyanate .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., RAW 264.7 macrophages) determine IC50_{50} values .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., cyclooxygenase) .

Q. How can computational methods like DFT enhance the understanding of electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). For instance:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., hydroxyl and ester groups) .
  • TD-DFT : Predicts UV-Vis absorption spectra, correlating with experimental λmax_{\text{max}} values .
  • Natural Bond Orbital (NBO) Analysis : Quantifies intramolecular charge transfer stabilizing specific conformers .

Data Contradictions and Validation

  • Synthetic Yields : Variations in yields (e.g., 51% vs. 74% for analogous esters) arise from differences in substituent steric effects and purification methods .
  • Biological Activity : Discrepancies in IC50_{50} values for similar compounds highlight the need for standardized assay protocols .

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